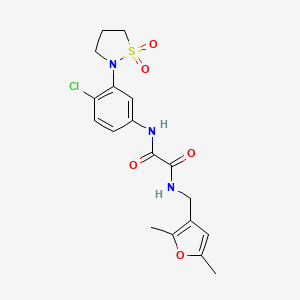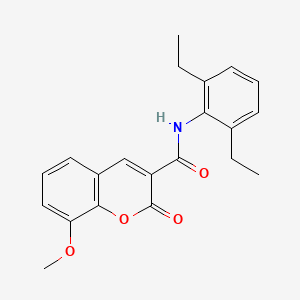
N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the carboxamide group, and the diethylphenyl group. The presence of these groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chromene ring, the carboxamide group, and the diethylphenyl group could potentially undergo various chemical reactions. For example, the chromene ring could undergo electrophilic aromatic substitution, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene ring could contribute to its aromaticity and stability, the carboxamide group could influence its polarity and hydrogen bonding capabilities, and the diethylphenyl group could affect its hydrophobicity .科学的研究の応用
Synthesis and Biological Evaluation
- A study on the synthesis of coumarin derivatives containing the thiazolidin-4-one ring revealed the biological properties of these compounds, indicating their potential antibacterial activity against several bacteria and fungi. This research underscores the utility of coumarin-based compounds in developing new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensor Applications
- Another study highlighted the creation of a highly selective fluorescence chemosensor based on a coumarin fluorophore, demonstrating its effectiveness in detecting Cu2+ and H2PO4− ions. This sensor's sensitivity and selectivity make it a valuable tool for environmental monitoring and analytical chemistry applications (Meng et al., 2018).
Crystal Structure Analysis
- Research on the crystal structures of various N-phenyl-4-oxo-4H-chromene-3-carboxamides has contributed to understanding the structural characteristics of these compounds. Such insights are crucial for designing drugs with optimized pharmacokinetic and pharmacodynamic properties (Gomes et al., 2015).
Antioxidant and Antibacterial Agents
- A study on the one-pot synthesis of indolyl-4H-chromene-3-carboxamides revealed their potential as antioxidant and antibacterial agents. This indicates the versatility of coumarin-based compounds in pharmaceutical applications, especially for treating infections and diseases associated with oxidative stress (Subbareddy & Sumathi, 2017).
G Protein-Coupled Receptor (GPR35) Agonist
- The synthesis of a potent and selective GPR35 agonist based on the chromene structure highlights the potential application of these compounds in developing new therapeutic agents targeting G protein-coupled receptors, which play critical roles in various physiological processes (Thimm et al., 2013).
将来の方向性
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential chemical reactions, and studying its potential biological activity. Such research could contribute to our understanding of this compound and its potential applications .
特性
IUPAC Name |
N-(2,6-diethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-13-8-6-9-14(5-2)18(13)22-20(23)16-12-15-10-7-11-17(25-3)19(15)26-21(16)24/h6-12H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDKTQGTIXZVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
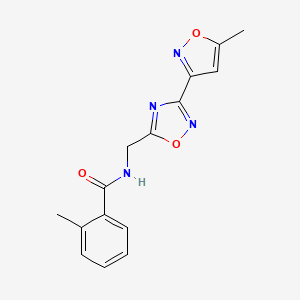
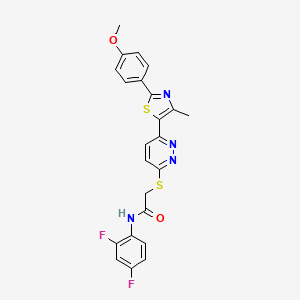
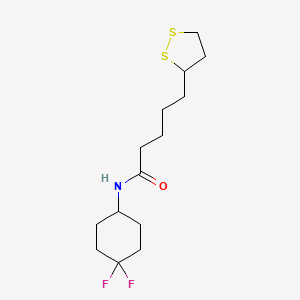
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)
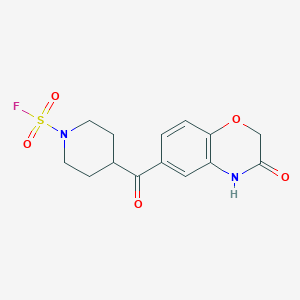
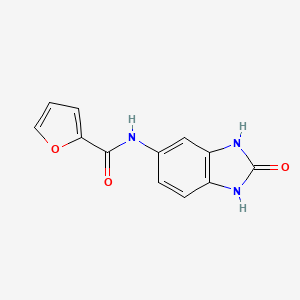
![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)
![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)
![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
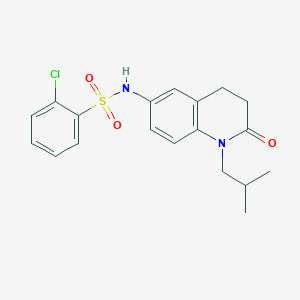
![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)
